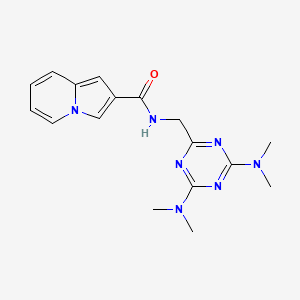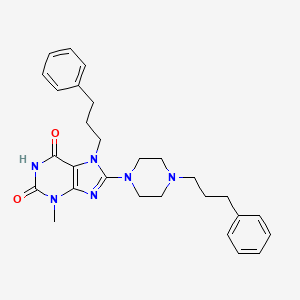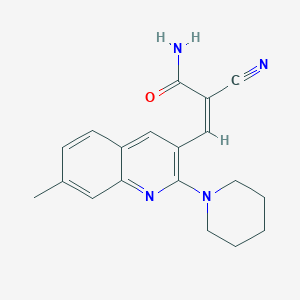
(Z)-2-cyano-3-(7-methyl-2-piperidin-1-ylquinolin-3-yl)prop-2-enamide
Übersicht
Beschreibung
(Z)-2-cyano-3-(7-methyl-2-piperidin-1-ylquinolin-3-yl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a small molecule inhibitor that can target specific enzymes and proteins in the human body, making it a promising candidate for the development of new drugs and therapies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
One study discusses the Diastereoselective Synthesis of Functionalized Tetrahydropyrimidin‐2‐thiones , highlighting a method involving zinc chloride to produce these compounds with good yield and diastereoselectivity. This process underscores the importance of the chemical's utility in synthesizing complex organic structures, potentially including (Z)-2-cyano-3-(7-methyl-2-piperidin-1-ylquinolin-3-yl)prop-2-enamide (Liu et al., 2014).
Biological Activity
The Design, Synthesis, and Antimicrobial Activity of New Biquinoline Derivatives paper presents a method for creating novel biquinoline derivatives with moderate antibacterial and antifungal activity, indicating the potential of (Z)-2-cyano-3-(7-methyl-2-piperidin-1-ylquinolin-3-yl)prop-2-enamide related compounds in developing new antimicrobial agents (Shah et al., 2012).
Photo-induced Electron Transfer
Research on Luminescent Properties and Photo-induced Electron Transfer of Naphthalimides with Piperazine Substituent explores the fluorescence and photo-induced electron transfer (PET) processes in naphthalimide derivatives, which could be relevant for studying similar properties in (Z)-2-cyano-3-(7-methyl-2-piperidin-1-ylquinolin-3-yl)prop-2-enamide. This research may inform the development of novel optical materials or sensors (Gan et al., 2003).
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(7-methyl-2-piperidin-1-ylquinolin-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-13-5-6-14-10-15(11-16(12-20)18(21)24)19(22-17(14)9-13)23-7-3-2-4-8-23/h5-6,9-11H,2-4,7-8H2,1H3,(H2,21,24)/b16-11- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAISUDVSXFOHOW-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=C(C#N)C(=O)N)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=C(/C#N)\C(=O)N)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-3-(7-methyl-2-piperidin-1-ylquinolin-3-yl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



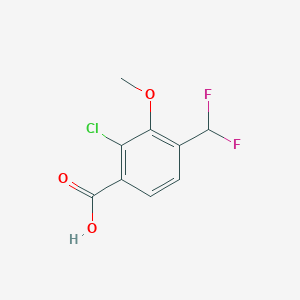
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2608916.png)
![2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2608917.png)
![pentyl 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B2608918.png)
![2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2608919.png)
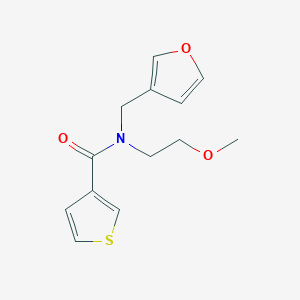
![2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide](/img/structure/B2608924.png)
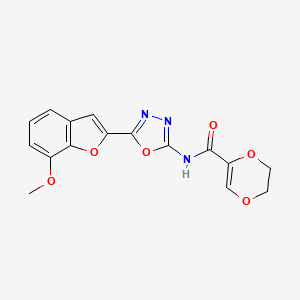
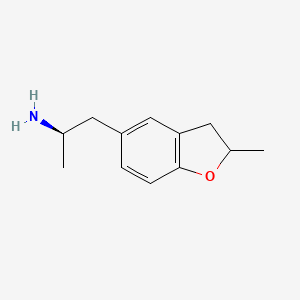
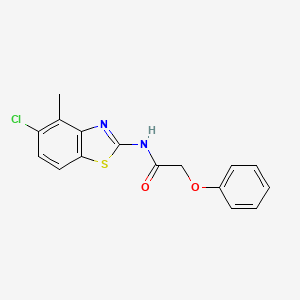
![Tert-butyl N-[(4S,4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-4-yl]carbamate](/img/structure/B2608932.png)
![2-[[3-Cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]acetamide](/img/no-structure.png)
